![molecular formula C₁₄H₉Cl₂NO₃ B1145917 6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid CAS No. 221555-69-7](/img/no-structure.png)

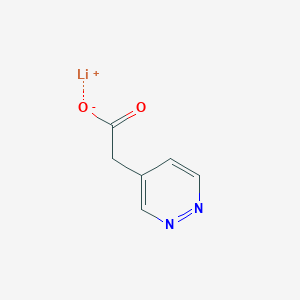

6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

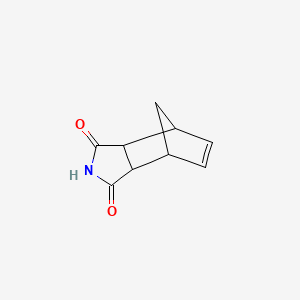

Apraclonidine is an alpha adrenergic agonist used in a sterile isotonic solution for topical application to the eye . It is a white to off-white powder and is highly soluble in water . Its chemical name is 2-[(4-amino-2,6 dichlorophenyl) imino]imidazolidine monohydrochloride with an empirical formula of C9H11Cl3N4 and a molecular weight of 281.57 .

Molecular Structure Analysis

The chemical structure of Apraclonidine hydrochloride is given in the references . It has an empirical formula of C9H11Cl3N4 and a molecular weight of 281.57 .Physical and Chemical Properties Analysis

Apraclonidine hydrochloride is a white to off-white powder and is highly soluble in water . Its empirical formula is C9H11Cl3N4 and it has a molecular weight of 281.57 .作用機序

Apraclonidine hydrochloride is a relatively selective alpha-2-adrenergic agonist . When instilled in the eye, it has the action of reducing elevated, as well as normal, intraocular pressure (IOP), whether or not accompanied by glaucoma . Apraclonidine’s predominant mechanism of action is reduction of aqueous flow via stimulation of the alpha-adrenergic system .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid involves the condensation of 2,6-dichloroaniline with 3-oxo-1,4-cyclohexadiene-1-acetic acid in the presence of a suitable condensing agent. The resulting intermediate is then oxidized to yield the final product.", "Starting Materials": [ "2,6-dichloroaniline", "3-oxo-1,4-cyclohexadiene-1-acetic acid", "Condensing agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 2,6-dichloroaniline (1.0 equiv) and 3-oxo-1,4-cyclohexadiene-1-acetic acid (1.1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a condensing agent (e.g. EDC, DCC) (1.2 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable eluent (e.g. hexanes/ethyl acetate) to yield the final product." ] } | |

CAS番号 |

221555-69-7 |

分子式 |

C₁₄H₉Cl₂NO₃ |

分子量 |

310.13 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

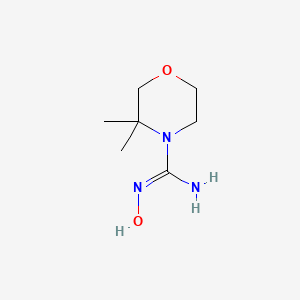

![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)